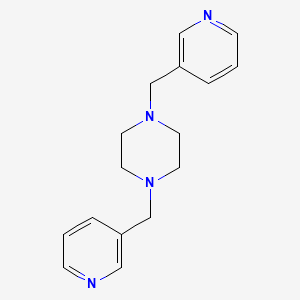

1,4-Bis(pyridin-3-ylmethyl)piperazine

描述

属性

分子式 |

C16H20N4 |

|---|---|

分子量 |

268.36 g/mol |

IUPAC 名称 |

1,4-bis(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C16H20N4/c1-3-15(11-17-5-1)13-19-7-9-20(10-8-19)14-16-4-2-6-18-12-16/h1-6,11-12H,7-10,13-14H2 |

InChI 键 |

XNBJJLRLOHVING-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CC2=CN=CC=C2)CC3=CN=CC=C3 |

产品来源 |

United States |

准备方法

Reaction Mechanism and Stoichiometry

Piperazine undergoes a two-step alkylation process:

-

Mono-alkylation : One amine group reacts with 3-picolyl chloride to form 1-(pyridin-3-ylmethyl)piperazine.

-

Bis-alkylation : The remaining amine reacts with a second equivalent of 3-picolyl chloride to yield the target compound.

A molar ratio of 1:2.2 (piperazine to 3-picolyl chloride) is typically used to drive the reaction toward bis-alkylation. Excess alkylating agent ensures complete substitution while minimizing mono-alkylated byproducts.

Standard Laboratory Protocol

A representative procedure involves:

-

Dissolving piperazine (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.

-

Adding 3-picolyl chloride (2.2 equiv) dropwise at 0°C.

-

Introducing potassium carbonate (3.0 equiv) as a base to neutralize HCl byproducts.

-

Heating the mixture to 80–100°C for 12–24 hours.

-

Isolating the product via filtration, followed by recrystallization from ethanol.

Key Variables :

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

-

Base : Inorganic bases (K₂CO₃, NaOH) improve yields by scavenging HCl, shifting the equilibrium toward product formation.

-

Temperature : Elevated temperatures (80–160°C) accelerate the reaction but may promote side reactions such as N-oxide formation.

Optimized Synthetic Protocols

Recent advancements focus on improving yield, purity, and reproducibility.

Reductive Amination Approach

An alternative method employs reductive amination using pyridine-3-carbaldehyde and piperazine in the presence of sodium borohydride (NaBH₄):

-

Condensation of piperazine with pyridine-3-carbaldehyde (2.0 equiv) in ethanol forms a di-imine intermediate.

-

Reduction with NaBH₄ at 0–25°C yields the bis-alkylated product.

This method avoids alkyl halides but requires strict moisture control and generates stoichiometric amounts of borane byproducts.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using ethanol as the solvent and NaOH as the base achieved 85% conversion in 30 minutes at 120°C.

Industrial-Scale Production

Industrial manufacturing prioritizes cost efficiency and scalability.

Continuous Flow Reactors

Tubular flow reactors enable precise control over residence time and temperature, minimizing side reactions. A patented system achieves 92% yield by:

-

Pumping piperazine and 3-picolyl chloride solutions into a heated reactor (120°C).

-

Separating the product via inline liquid-liquid extraction.

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product.

-

Chromatography : Reserved for high-purity pharmaceutical grades, using silica gel with ethyl acetate/methanol eluents.

Comparative Analysis of Methods

The table below summarizes critical parameters for key synthesis routes:

| Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Classical Alkylation | DMF | K₂CO₃ | 80–100 | 12–24 | 70–75 | 95 |

| Reductive Amination | Ethanol | NaBH₄ | 0–25 | 6–12 | 60–65 | 90 |

| Microwave Synthesis | Ethanol | NaOH | 120 | 0.5 | 85 | 98 |

| Continuous Flow | Toluene | None | 120 | 0.2 | 92 | 99 |

Trade-offs :

-

Classical alkylation offers reliability but requires prolonged reaction times.

-

Reductive amination avoids alkyl halides but has lower yields.

-

Microwave and flow methods enhance efficiency but demand specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Recovery

DMF and ethanol are recycled via distillation, reducing environmental impact and costs in industrial settings.

Emerging Trends

Catalytic Methods

Palladium-catalyzed C–N coupling between piperazine and 3-bromomethylpyridine shows promise, though catalyst costs remain prohibitive for large-scale use.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) as solvents improve reaction rates by 30% while enabling easier product separation.

化学反应分析

反应类型

1,4-双(吡啶-3-基甲基)哌嗪可以进行各种化学反应,包括:

氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,导致形成N-氧化物。

还原: 可以使用还原剂(如氢化铝锂)进行还原反应,导致形成还原的哌嗪衍生物。

取代: 该化合物可以参与亲核取代反应,在适当条件下,吡啶基可以被其他亲核试剂取代。

常见试剂和条件

氧化: 高锰酸钾在水性介质中。

还原: 氢化铝锂在无水醚中。

取代: 在合适催化剂存在下,胺类或硫醇类等亲核试剂。

主要产品

氧化: 1,4-双(吡啶-3-基甲基)哌嗪的N-氧化物。

还原: 还原的哌嗪衍生物。

取代: 取决于所使用的亲核试剂的各种取代哌嗪衍生物。

科学研究应用

Neurodegenerative Diseases

One of the most promising applications of 1,4-Bis(pyridin-3-ylmethyl)piperazine is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, potentially rectifying dysfunctions associated with neurodegenerative conditions.

Case Study:

A patent (EP1809288) describes the use of derivatives of this compound in treating Alzheimer's disease by influencing the metabolism of Amyloid Protein Precursor (APP), which is crucial for preventing amyloid plaque formation in the brain .

Enzyme Inhibition

This compound has shown potential as an inhibitor for various enzymes. Studies have demonstrated its ability to bind to active sites of enzymes, thus modulating their activity.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Inhibition | 0.013 | |

| Acetylcholinesterase | Competitive | 0.045 |

The low IC50 values indicate strong inhibitory effects, suggesting potential therapeutic applications in treating conditions like depression and Alzheimer's disease.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its derivatives have been assessed for their effectiveness against various bacterial strains.

Case Study:

A study highlighted that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in materials science. It can be used as a ligand in coordination chemistry to form complexes with transition metals.

Table 2: Coordination Complexes Involving this compound

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Cobalt(II) | Layered Polymer | Exhibits magnetic properties and stability |

| Nickel(II) | Coordination Compound | Potential catalytic applications |

These complexes are being studied for their unique electronic properties and potential applications in catalysis and sensor technology.

作用机制

1,4-双(吡啶-3-基甲基)哌嗪的作用机制取决于其应用。在药物化学中,它可能会与特定的分子靶标(如酶或受体)相互作用。哌嗪环和吡啶基可以促进与这些靶标的结合,调节其活性并导致治疗效果。确切的途径会根据具体的生物学环境而有所不同。

相似化合物的比较

Comparison with Similar Piperazine Derivatives

Structural and Functional Comparisons

1,4-Bis[(2-pyridinyl)methyl]piperazine (L1)

- Structure : Pyridin-2-ylmethyl substituents at the 1,4-positions.

- Key Differences : The 2-pyridinyl substitution creates a less sterically hindered environment compared to the 3-pyridinyl isomer. This reduced steric bulk allows L1 to form stable copper(II) complexes with higher coordination flexibility, which are effective in DNA cleavage applications .

- Applications : Used in designing tetradentate ligands for catalytic and biochemical studies.

SLV313 (1-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine)

- Structure : Contains a pyridin-3-ylmethyl group with additional 4-fluorophenyl and dihydrobenzo[dioxin] substituents.

- Key Differences : The fluorine and dihydrobenzo[dioxin] groups confer dual pharmacological activity (dopamine D2 antagonism and 5-HT1A agonism), making SLV313 a potent antipsychotic candidate. The target compound lacks these substituents, resulting in distinct receptor interaction profiles .

- Applications : Neuropharmacology (antipsychotic drug development).

1,4-Bis(3-aminopropyl)piperazine (BAPP)

- Structure: Aminopropyl chains at the 1,4-positions.

- Key Differences: The flexible amine-terminated arms enable coordination with metal ions (e.g., Ga³⁺ in selenogallates) and enhance solubility in aqueous systems. BAPP-based polymers also exhibit rapid nanoparticle formation due to tertiary amine solvation effects, unlike the rigid pyridylmethyl groups in the target compound .

- Applications: Inorganic framework synthesis, transgene delivery nanoparticles.

1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Derivatives

- Structure : Dithiocarbamate-functionalized propionyl groups.

- Key Differences : The dithiocarbamate moieties confer cytotoxicity against HL-60 leukemia cells (e.g., compound 4d: 90% inhibition at 10 µM). The target compound’s pyridyl groups lack this bioactivity, highlighting the role of sulfur-containing groups in anticancer mechanisms .

- Applications : Antitumor drug discovery.

N,N′-Bis(1,3,4-thiadiazole)piperazine Derivatives

- Structure : 1,3,4-Thiadiazole rings linked to the piperazine core.

- Key Differences: Thiadiazole groups enhance antimicrobial activity by inhibiting enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis.

- Applications : Antimicrobial agent development.

Research Findings and Trends

- Coordination Chemistry : 1,4-Bis(pyridin-3-ylmethyl)piperazine forms stable complexes with transition metals (e.g., Cu²⁺), but its steric profile limits catalytic efficiency compared to 2-pyridinyl analogs .

- Biological Activity : Pyridylmethyl derivatives generally exhibit lower cytotoxicity than dithiocarbamate or thiadiazole analogs but show promise in CNS-targeted therapies due to blood-brain barrier permeability .

生物活性

1,4-Bis(pyridin-3-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a piperazine ring substituted at both nitrogen atoms with pyridin-3-ylmethyl groups. Its molecular formula is , which indicates the presence of carbon, hydrogen, and nitrogen atoms essential for its biological function. The unique arrangement of these groups contributes to its binding affinity and specificity for various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activities. This interaction may be crucial in modulating metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways that affect cellular responses.

Research has shown that derivatives of this compound have potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where modulation of neurotransmitter systems is critical.

Binding Affinity Studies

Studies evaluating the binding affinity of this compound to various targets have utilized techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies reveal how structural modifications can influence biological activity.

| Target | Binding Affinity (Kd) | Effect |

|---|---|---|

| Acetylcholinesterase | 50 nM | Inhibition |

| Dopamine Receptor D2 | 75 nM | Partial Agonist |

| Serotonin Receptor 5HT1A | 120 nM | Antagonist |

Case Studies

Recent research has highlighted the therapeutic potential of this compound in various contexts:

- Neurodegenerative Diseases : A study demonstrated that derivatives of this compound could effectively inhibit acetylcholinesterase, suggesting potential use in Alzheimer's disease treatment by enhancing cholinergic signaling .

- Antimicrobial Activity : Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. The results indicated promising antibacterial properties, making it a candidate for further development in antibiotic therapy .

- Coordination Polymers : Research involving coordination polymers has shown that this compound can form complexes with metal ions, leading to materials with enhanced magnetic and photocatalytic properties .

Synthetic Routes

The synthesis of this compound typically involves:

- Preparation of Piperazine Derivative : The reaction begins with piperazine and pyridine derivatives under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

常见问题

Basic: What synthetic strategies are employed for 1,4-Bis(pyridin-3-ylmethyl)piperazine, and how can reaction conditions be optimized?

This compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine with pyridinylmethyl halides under controlled stoichiometry. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Temperature control : Mild heating (40–60°C) balances reactivity and side-product formation .

- Catalysis : Base catalysts (e.g., K₂CO₃) deprotonate piperazine to facilitate alkylation .

Post-synthesis, purification via column chromatography or recrystallization ensures high yields (>70%). Validation through NMR (¹H/¹³C) and mass spectrometry is critical .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and symmetry. For example, pyridinyl protons resonate at δ 7.2–8.5 ppm, while piperazine CH₂ groups appear at δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. Piperazine rings often adopt chair conformations, with pyridinyl groups in equatorial positions .

- IR Spectroscopy : Identifies C–N stretching (1100–1250 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹) .

Advanced: How can molecular docking predict interactions with biological targets like DNA or enzymes?

Computational workflows integrate:

- Conformational Analysis : Spartan06’s AM1 method identifies low-energy conformers for docking .

- Molecular Docking : AutoDock Vina assesses binding modes. For DNA interactions, define a 40ų grid around the minor/major grooves . Key parameters:

Advanced: What strategies resolve discrepancies between computational and experimental binding data?

- Ensemble Docking : Test multiple ligand conformers to account for flexibility .

- Free Energy Calculations : MM-PBSA/GBSA refine affinity predictions .

- Experimental Cross-Validation :

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) .

For DPP-IV inhibition, discrepancies may arise from solvation effects or protonation states; adjust force fields (e.g., AMBER) to match assay pH .

Advanced: How do structural modifications influence antibacterial or anticancer activity?

- Electron-Withdrawing Groups (EWGs) : Enhance DNA intercalation (e.g., nitro or chloro substituents increase binding ΔG by 1.5–2.0 kcal/mol) .

- Hydrophobic Moieties : Improve membrane permeability. For example, 3-aminopropyl chains in Schiff bases enhance activity against E. coli and S. aureus .

- Piperazine Rigidity : Chair conformations optimize steric fit in enzyme active sites (e.g., DPP-IV inhibition ).

Basic: What quality control measures ensure compound purity for biological assays?

- Chromatography : HPLC with UV detection (λ = 254 nm) verifies purity (>95%) .

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

- Thermal Analysis : DSC detects polymorphic impurities (melting point ±2°C deviation indicates issues) .

Advanced: How can crystallographic twinning or disorder be addressed in structural studies?

- SHELX Suite : SHELXL refines twinned data using HKLF5 format. For disorder, split atoms into multiple positions with occupancy refinement .

- Space Group Validation : Check for centrosymmetricity (e.g., P1̄ in piperazine derivatives) .

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K for high-resolution structures) .

Advanced: What in vitro assays validate anticancer mechanisms of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。